2-(2-Phenylpyrrolidin-1-YL)ethanamine
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Overview
Description
2-(2-Phenylpyrrolidin-1-YL)ethanamine is an organic compound with the molecular formula C12H18N2 It is characterized by the presence of a phenyl group attached to a pyrrolidine ring, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylpyrrolidin-1-YL)ethanamine typically involves the reaction of phenylacetonitrile with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylpyrrolidin-1-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various phenyl-substituted derivatives .
Scientific Research Applications
2-(2-Phenylpyrrolidin-1-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Phenylpyrrolidin-1-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Phenylpyrrolidin-1-YL)ethanamine
- 2-(1H-Pyrrol-1-yl)ethanamine
- Pyrrolidine derivatives
Uniqueness
2-(2-Phenylpyrrolidin-1-YL)ethanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
61695-05-4 |
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Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(2-phenylpyrrolidin-1-yl)ethanamine |
InChI |
InChI=1S/C12H18N2/c13-8-10-14-9-4-7-12(14)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2 |
InChI Key |
PBJMJBBXICIPCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CCN)C2=CC=CC=C2 |
Origin of Product |
United States |
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